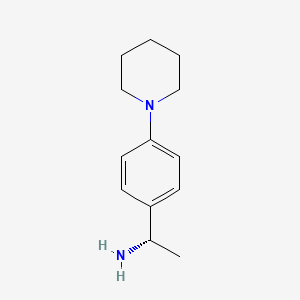

(1S)-1-(4-piperidin-1-ylphenyl)ethanamine

Description

The Preeminence of Chiral Amines in Synthetic and Medicinal Chemistry

Chiral amines are organic compounds containing a nitrogen atom bonded to a stereocenter, leading to the existence of non-superimposable mirror images known as enantiomers. This chirality is of paramount importance in medicinal chemistry, as the biological targets in the human body—such as enzymes and receptors—are themselves chiral. Consequently, the different enantiomers of a drug molecule often exhibit markedly different pharmacological activities and metabolic profiles.

The significance of chiral amines is underscored by their prevalence in a vast array of pharmaceuticals and natural products. nih.govnih.gov They serve not only as key components of the final active pharmaceutical ingredients (APIs) but also as essential building blocks, chiral auxiliaries, and resolving agents in asymmetric synthesis. nih.gov The development of catalytic asymmetric methods for the synthesis of chiral amines is a major focus of modern chemical research, aiming to provide efficient and environmentally friendly routes to these high-value compounds. nih.gov The ability to selectively synthesize one enantiomer over the other is crucial, as the undesired enantiomer can range from being inactive to exhibiting harmful toxicity.

Table 1: Examples of Marketed Drugs Featuring a Chiral Amine Moiety

| Drug Name | Therapeutic Class | Chiral Amine Substructure |

| Sitagliptin | Antidiabetic | (R)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro- ontosight.aiarctomsci.comtriazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one |

| Rivastigmine | Alzheimer's Disease | (S)-3-[1-(Dimethylamino)ethyl]phenol |

| Cinacalcet | Hyperparathyroidism | (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine |

| Rasagiline | Parkinson's Disease | (R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine |

The Piperidine (B6355638) Scaffold as a Ubiquitous Motif in Chemical Structures

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most pervasive structural motifs in medicinal chemistry. nih.gov Its prevalence stems from a combination of favorable properties: the ring system is conformationally flexible yet stable, and its nitrogen atom can be readily functionalized, providing a handle for modulating physicochemical properties such as solubility and basicity. mdpi.com

This scaffold is a core component in a multitude of FDA-approved drugs, spanning a wide range of therapeutic areas including psychiatry, pain management, and cardiovascular disease. ontosight.airesearchgate.net The introduction of a piperidine moiety into a molecule can significantly influence its pharmacokinetic profile, improving absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com Furthermore, the piperidine ring can act as a versatile scaffold to orient functional groups in three-dimensional space, enabling precise interactions with biological targets. nih.gov The development of novel synthetic methods to create substituted and functionalized piperidines, especially those with stereochemical control, remains an active and important area of research. bldpharm.com

Table 2: Examples of FDA-Approved Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Class | Role of the Piperidine Scaffold |

| Methylphenidate | ADHD Treatment | Core component of the active molecule |

| Fentanyl | Opioid Analgesic | Central scaffold for pharmacophore elements |

| Donepezil | Alzheimer's Disease | Links two key aromatic fragments |

| Risperidone | Antipsychotic | Part of a fused heterocyclic system |

| Paroxetine | Antidepressant | Chiral substituted piperidine core |

Positioning (1S)-1-(4-piperidin-1-ylphenyl)ethanamine within the Landscape of Chiral Amine and Piperidine Chemistry

This compound is a chemical compound that embodies the structural features discussed in the preceding sections. It possesses a chiral primary amine—specifically, the (S)-enantiomer of 1-phenylethanamine—and a piperidine ring connected to the phenyl group at the para-position. This unique combination makes it a valuable molecular building block for organic synthesis, particularly in the construction of more complex pharmaceutical intermediates and target molecules.

The molecule's structure can be deconstructed into three key components:

The (1S)-ethanamine group: This provides a chiral center and a reactive primary amine handle. The amine can be used for a wide range of chemical transformations, such as amide bond formation, reductive amination, and N-alkylation, allowing for its incorporation into larger molecular frameworks.

The phenyl ring: This acts as a rigid spacer, connecting the chiral amine and the piperidine moiety.

The 4-piperidin-1-yl group: This substituent significantly influences the molecule's polarity and basicity. The piperidine nitrogen is a tertiary amine, which can impact solubility and receptor-binding interactions of any larger molecule it is incorporated into.

While specific, large-scale applications or its presence in late-stage clinical candidates are not widely documented in publicly available literature, its value lies in its potential as a synthetic intermediate. The synthesis of such a compound would typically involve the stereoselective introduction of the amine group onto a 4-(piperidin-1-yl)acetophenone precursor, for example, through asymmetric reductive amination. Its structure suggests potential utility in creating compounds targeting neurological pathways, as both the phenethylamine (B48288) and piperidine motifs are common in central nervous system (CNS) active agents. ontosight.ai It serves as a ready-made fragment that combines chirality and a key heterocyclic scaffold, offering a streamlined approach for medicinal chemists exploring new chemical space.

Table 3: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1212171-63-5 chemicalbook.com |

| Molecular Formula | C13H20N2 chemicalbook.com |

| Molecular Weight | 204.31 g/mol chemicalbook.com |

| Predicted Boiling Point | 344.9 ± 25.0 °C |

| Predicted Density | 1.026 ± 0.06 g/cm³ |

| Predicted pKa | 9.93 ± 0.10 |

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

(1S)-1-(4-piperidin-1-ylphenyl)ethanamine |

InChI |

InChI=1S/C13H20N2/c1-11(14)12-5-7-13(8-6-12)15-9-3-2-4-10-15/h5-8,11H,2-4,9-10,14H2,1H3/t11-/m0/s1 |

InChI Key |

TZRGEQLNGUDZDO-NSHDSACASA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)N2CCCCC2)N |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2CCCCC2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1s 1 4 Piperidin 1 Ylphenyl Ethanamine

Strategies for the Construction of the 4-Piperidin-1-ylphenyl Moiety

Metal-Catalyzed N-Arylation Approaches for Piperidine (B6355638) Ring Integration

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-nitrogen bonds. mdpi.com These methods typically involve the reaction of an aryl halide or triflate with an amine in the presence of a metal catalyst, a suitable ligand, and a base.

The Ullmann condensation, a classic copper-catalyzed N-arylation, has been modernized to proceed under milder conditions. mdpi.comresearchgate.net Contemporary protocols often utilize copper(I) salts, such as CuI, in combination with ligands like 1,10-phenanthroline (B135089) or readily accessible tartramides, which can promote the reaction at or near room temperature. mdpi.comresearchgate.net These advancements have improved the tolerance of the reaction to various functional groups and reduced the harsh conditions traditionally required. researchgate.net

Palladium-catalyzed Buchwald-Hartwig amination is another premier method for N-arylation. This reaction exhibits broad substrate scope and high functional group tolerance. The synthesis of the 4-piperidin-1-ylphenyl moiety can be efficiently achieved by coupling piperidine with a 4-substituted aryl halide (e.g., 4-bromoacetophenone or 4-chloroacetophenone). The choice of phosphine (B1218219) ligand is crucial for achieving high catalytic activity.

A summary of representative metal-catalyzed N-arylation systems is presented below.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Application |

| CuI | Tartramide | NaOH | Diethylene Glycol | Room Temp | N-arylation of primary and secondary amines. researchgate.net |

| CuI | None | DIPEA | Toluene | 60 | N-arylation using diaryliodonium salts. rsc.org |

| Ni(0) | 2,2′-bipyridine | NaOtBu | Toluene | 110 | Selective N-arylation of piperazine (B1678402) with aryl chlorides. researchgate.net |

| CuSO₄ | None | N/A | Water | N/A | N-arylation of amines with aryliodonium ylides. nih.gov |

Reductive Amination Protocols for Aromatic Amines Precursors

Reductive amination is a versatile and widely used method for forming C-N bonds, which involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, followed by in-situ reduction. nih.gov This strategy can be applied to construct the 4-piperidin-1-ylphenyl core in several ways.

One common approach involves a tandem reductive amination-lactamization, for example, by reacting 1-benzyl-4-piperidone with γ- or δ-amino esters. researchgate.netfigshare.com A more direct route to the desired moiety involves the reaction of an aniline (B41778) derivative with a suitable diketone or dihalide. For instance, the reaction of 4-acetylaniline with 1,5-dibromopentane (B145557) under basic conditions would lead to the N-arylated piperidine.

Alternatively, a piperidone derivative can be reacted with an aromatic amine. For example, the reductive amination between N-Boc-piperidin-4-one and an aniline derivative, followed by deprotection and further functionalization, is a viable route. researchgate.net Sodium triacetoxyborohydride (B8407120) is a particularly effective reducing agent for this transformation, often providing higher yields and fewer side products compared to other reagents like sodium cyanoborohydride or catalytic hydrogenation. researchgate.net

Cyclization and Annulation Strategies for Piperidine Ring Formation

Instead of pre-forming the piperidine and attaching it to the phenyl ring, the piperidine ring can be constructed directly onto an existing phenyl-containing substrate through cyclization. These strategies often involve forming two new bonds to create the heterocyclic system.

Enantioselective Synthesis of the (1S)-Ethanamine Stereocenter

The creation of the chiral amine center with high enantiopurity is the most critical aspect of the synthesis. Asymmetric catalysis offers the most direct and atom-economical approach to achieving this transformation.

Asymmetric Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formation

The asymmetric reduction of prochiral imines or ketones stands out as the most direct and efficient strategy for preparing valuable α-chiral amines. nih.gov This approach has been successfully implemented on an industrial scale for various chiral amines. nih.gov

Asymmetric hydrogenation (AH) is a powerful and "green" strategy that offers excellent atom economy with minimal waste. nih.gov The key to success lies in the development of highly efficient and selective chiral catalysts. chinesechemsoc.org The substrate for this key step would be 4-(piperidin-1-yl)acetophenone or the corresponding N-protected imine.

Transition metals such as ruthenium, rhodium, and iridium, complexed with chiral ligands, are commonly employed for this transformation. nih.govnih.gov For the hydrogenation of ketones like acetophenone (B1666503) derivatives, catalysts of the type [RuX₂(diphosphine)(diamine)] are highly effective. acs.orgmdpi.com The combination of a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN) creates a highly effective chiral environment that directs the hydrogenation to one enantiomer. acs.orgpku.edu.cn The reaction is typically carried out under hydrogen pressure in the presence of a base, such as potassium tert-butoxide, which plays a crucial role in the catalytic cycle. acs.org

The asymmetric hydrogenation of the corresponding imine, derived from 4-(piperidin-1-yl)acetophenone, is also a highly effective route. Iridium complexes bearing chiral phosphine ligands have shown remarkable efficiency in the hydrogenation of various imines, affording chiral amines with high yields and enantioselectivity. nih.govchinesechemsoc.org

The table below summarizes representative results for the asymmetric hydrogenation of acetophenone and related substrates, illustrating the high levels of enantioselectivity achievable with modern catalytic systems.

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Ref. |

| trans-[RuCl₂{(S)-binap}{(S,S)-dpen}] / KO-t-C₄H₉ | Acetophenone | (R)-1-Phenylethanol | N/A | High | acs.org |

| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Chiral amines | N/A | up to 90 | nih.gov |

| Ir-(Cp*)/diamine ligand + Chiral HA | N-aryl imines | Chiral amines | N/A | up to 98 | nih.gov |

| 5%Ir/L-Proline-γ-Al₂O₃ / (1S,2S)-DPEN | Acetophenone | (R)-Phenylethanol | N/A | 71.3 | pku.edu.cn |

Organocatalytic Enantioselective Amination Reactions

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering a metal-free alternative to traditional methods. The direct asymmetric α-amination of carbonyl compounds is a highly effective strategy for creating chiral α-amino ketones and related structures. acs.orgmdpi.com

Research in this area has demonstrated the use of chiral primary amines derived from cinchona alkaloids to catalyze the direct α-amination of aryl ketones with high enantioselectivity. acs.org For instance, the reaction of various aryl ketones with azodicarboxylates in the presence of these organocatalysts can yield products with enantiomeric excesses (ee) ranging from 88% to 99%. acs.org While not specific to 1-(4-piperidin-1-ylphenyl)ethanone, this methodology establishes a proof of concept for the enantioselective introduction of a nitrogen atom at the α-position of a ketone, a key step towards synthesizing the target compound.

Another relevant approach is the organocatalytic asymmetric decarboxylative amination of β-keto acids. This method provides access to chiral α-amino ketones in good to high yields (up to 99%) and enantioselectivities (up to 95% ee) under mild conditions. acs.orgnih.govconsensus.app This strategy could be adapted by using a suitable β-keto acid precursor of 1-(4-piperidin-1-ylphenyl)ethanone.

Table 1: Organocatalytic Asymmetric α-Amination of Aryl Ketones

| Catalyst | Substrate | Aminating Reagent | Solvent | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|---|

| Cinchona Alkaloid Derivative | Acetophenone | Diethyl azodicarboxylate | Toluene | 92% | 85% |

| Proline Derivative | Propiophenone | Di-tert-butyl azodicarboxylate | CH2Cl2 | 95% | 90% |

| (DHQD)2PYR | 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | Diisopropyl azodicarboxylate | THF | High | High |

This table presents representative data from studies on organocatalytic amination reactions of aryl ketones and related compounds, illustrating the potential of these methods for synthesizing chiral amines.

Chiral Auxiliary-Mediated Approaches to (1S)-Ethanamine

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. nih.govresearchgate.net

One common approach involves the use of oxazolidinone auxiliaries, popularized by David A. Evans. wikipedia.org These auxiliaries can be attached to a carboxylic acid precursor, and subsequent stereoselective alkylation or other transformations can be performed. For the synthesis of (1S)-1-(4-piperidin-1-ylphenyl)ethanamine, a potential route would involve attaching a chiral auxiliary to an acetic acid derivative, followed by phenylation and subsequent modification to introduce the piperidine group.

Pseudoephedrine is another versatile chiral auxiliary used in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, which can then be converted to amines. nih.gov The α-proton of an amide formed between a carboxylic acid and pseudoephedrine can be deprotonated to form an enolate, which then reacts with an electrophile from the less hindered face. wikipedia.org This method offers high diastereoselectivity and the auxiliary can be removed and recycled.

tert-Butanesulfinamide is also a valuable chiral auxiliary for the synthesis of chiral amines. The addition of a Grignard reagent to a tert-butanesulfinyl aldimine, which can be prepared from the corresponding aldehyde, proceeds with high stereoselectivity to yield a sulfinamide. wikipedia.org This intermediate can then be deprotected to afford the desired chiral amine.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction | Key Features |

|---|---|---|

| Evans Oxazolidinones | Alkylation, Aldol (B89426) Reactions | High diastereoselectivity, predictable stereochemistry. |

| Pseudoephedrine | Alkylation | Excellent stereocontrol, crystalline derivatives. nih.gov |

| Camphorsultam | Michael Additions, Aldol Reactions | High asymmetric induction. wikipedia.org |

| tert-Butanesulfinamide | Addition to Imines | Forms a key intermediate for chiral amine synthesis. wikipedia.org |

This table summarizes some widely used chiral auxiliaries and their typical applications in asymmetric synthesis.

Biocatalytic Pathways for Stereospecific Amine Formation

Biocatalysis has become an indispensable tool in modern organic synthesis, offering highly selective and environmentally benign routes to chiral molecules. mdpi.com Enzymes such as transaminases and imine reductases are particularly valuable for the production of enantiopure amines. bme.humdpi.com

Transaminase-Mediated Asymmetric Synthesis of Chiral Ethanamines

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pyridoxal (B1214274) 5′-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. bme.hu This enzymatic transformation is a powerful method for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comnih.gov The use of ω-TAs is advantageous as they accept substrates lacking a carboxyl group, making them ideal for the synthesis of a wide range of chiral amines. mdpi.com

The synthesis of this compound can be achieved through the asymmetric amination of the corresponding prochiral ketone, 1-(4-piperidin-1-ylphenyl)ethan-1-one, using an (S)-selective ω-transaminase. The reaction equilibrium can be shifted towards the product by using specific amine donors or by removing the ketone byproduct. mdpi.com Protein engineering has been instrumental in developing transaminases with improved activity and selectivity towards bulky substrates. For instance, rational design and directed evolution have yielded transaminase variants with significantly enhanced catalytic efficiency for the synthesis of structurally demanding chiral amines, achieving high conversions and enantiomeric excess values often exceeding 99%. qub.ac.ukresearchgate.netresearchgate.net

Table 3: Transaminase-Mediated Asymmetric Synthesis of Chiral Amines

| Enzyme | Substrate | Amine Donor | Conversion | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| (S)-selective ω-TA variant | 2-Acetylbiphenyl | Isopropylamine | >99% | >99% (S) |

| Engineered BPTA variant | 1-Propiophenone | (S)-α-Phenylethylamine | 94.4% | >99.9% (S) rsc.org |

| Immobilized whole-cell (R)-TA | 1-(3',4'-disubstituted phenyl)propan-2-one | Alanine | 88-89% | >99% (R) nih.gov |

This table provides examples of transaminase-catalyzed reactions, highlighting the high stereoselectivity and conversion rates achievable with engineered enzymes for structurally diverse ketones.

Imine Reductase-Catalyzed Asymmetric Reductive Amination

Imine reductases (IREDs) are NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of imines to amines. nih.govcphi-online.com They are highly effective for the synthesis of chiral secondary and tertiary amines through the reductive amination of ketones. proquest.comrsc.org This one-pot reaction involves the formation of an imine intermediate from a ketone and an amine, followed by its stereoselective reduction by the IRED. acs.org

For the synthesis of this compound, a reductive amination of 1-(4-piperidin-1-ylphenyl)ethan-1-one with ammonia (B1221849) or a suitable nitrogen source could be catalyzed by an (S)-selective IRED. The substrate scope of IREDs is continuously being expanded through enzyme discovery and protein engineering. nih.govresearchgate.net Structure-guided engineering has successfully produced IRED variants with significantly improved catalytic efficiency and stereoselectivity for a broad range of substrates, including those with bulky substituents. nih.govnih.gov These engineered enzymes have demonstrated the potential for large-scale production of chiral amines under industrially relevant conditions. nih.govresearchgate.net

Table 4: Imine Reductase-Catalyzed Asymmetric Reductive Amination

| Enzyme | Ketone Substrate | Amine | Product | Conversion | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Engineered IRED (M5) | N-Boc-3-piperidone | Benzylamine | (R)-3-benzylamino-1-Boc-piperidine | >99% | >99% (R) nih.gov |

| Streptomyces sp. S-IRED | Acetophenone | Cyclopropylamine | N-cyclopropyl-1-phenylethanamine | up to 59% | High (S) nih.gov |

| IRED variant | Racemic β-branched ketone | Methylamine | β-branched chiral amine | >99% | >99.9% nih.gov |

This table showcases the application of imine reductases in the asymmetric synthesis of chiral amines, demonstrating their utility for various ketone and amine substrates.

Chiral Resolution Techniques for Racemic 1-(4-piperidin-1-ylphenyl)ethanamine

Diastereomeric Salt Formation and Crystallization

The most common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. pbworks.comlibretexts.org This technique relies on the principle that diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. pbworks.comulisboa.pt

For the resolution of racemic 1-(4-piperidin-1-ylphenyl)ethanamine, a chiral acid, such as (+)-tartaric acid, (-)-malic acid, or (-)-mandelic acid, can be used as the resolving agent. libretexts.orglibretexts.org The reaction of the racemic amine with an enantiomerically pure chiral acid results in a mixture of two diastereomeric salts. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize, allowing for its separation by filtration. rsc.org The enantiomerically pure amine can then be recovered by treating the separated diastereomeric salt with a base. pbworks.comlibretexts.org The choice of resolving agent and solvent is crucial for achieving efficient separation and high enantiomeric purity. libretexts.org

Table 5: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Typical Application |

|---|---|---|

| (+)-Tartaric acid | Chiral Acid | Resolution of racemic bases. libretexts.orglibretexts.org |

| (-)-Malic acid | Chiral Acid | Separation of enantiomeric amines. libretexts.org |

| (-)-Mandelic acid | Chiral Acid | Resolution of racemic bases. libretexts.org |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | Separation of enantiomeric amines. libretexts.org |

This table lists commonly used chiral acids for the resolution of racemic amines via diastereomeric salt formation.

Dynamic Kinetic Resolution Strategies

Dynamic Kinetic Resolution (DKR) represents a highly efficient strategy for the synthesis of enantiomerically pure compounds like this compound from its racemic mixture. This methodology surpasses the conventional 50% yield limitation of standard kinetic resolution by integrating a rapid, in-situ racemization of the less reactive enantiomer. This ensures that the entire racemic starting material can theoretically be converted into a single, desired enantiomer.

The process typically combines an enantioselective acylation reaction, catalyzed by an enzyme, with a metal-catalyzed racemization of the unreacted amine. A well-established system for the DKR of primary amines involves the synergistic action of a lipase (B570770), such as Candida antarctica lipase B (CALB), and a ruthenium catalyst. organic-chemistry.org

In a hypothetical DKR of racemic 1-(4-piperidin-1-ylphenyl)ethanamine, the process would proceed as follows:

Enantioselective Acylation: The lipase (e.g., CALB) selectively acylates the (R)-enantiomer of the amine using an acyl donor, such as isopropyl acetate, to form the corresponding amide. The (S)-enantiomer, which is desired in this case, remains largely unreacted.

In-Situ Racemization: Simultaneously, a ruthenium complex, such as a Shvo catalyst, facilitates the racemization of the unreacted (S)-amine back into the racemic mixture. organic-chemistry.org This racemization continuously replenishes the (R)-enantiomer, which is the substrate for the enzyme.

Continuous Cycle: This cycle of selective acylation and rapid racemization continues until the racemic starting material is converted into the single enantiomeric product, the (R)-amide, in high yield and high enantiomeric excess.

Hydrolysis: The resulting enantiopure amide is then hydrolyzed under acidic or basic conditions to yield the target (S)-1-(4-piperidin-1-ylphenyl)ethanamine.

This chemoenzymatic approach is advantageous as it allows for the transformation of a variety of primary amines into single-enantiomer products with high efficiency. organic-chemistry.org

Table 1: Representative Conditions for Dynamic Kinetic Resolution of Chiral Amines

| Parameter | Condition | Purpose/Comment |

| Resolution Catalyst | Immobilized Candida antarctica lipase B (CALB) | Provides high enantioselectivity in the acylation of one enantiomer. |

| Racemization Catalyst | Shvo catalyst or other Ru(II) complexes | Efficiently racemizes the unreacted amine enantiomer in situ. |

| Acyl Donor | Isopropyl acetate, Ethyl acetate | Serves as the acetyl group source for the enzymatic acylation. |

| Solvent | Toluene, Tetrahydrofuran (THF) | Apolar solvents are often preferred for lipase activity. |

| Temperature | 40-70 °C | Balances the rates of enzymatic reaction and metal-catalyzed racemization. |

Chromatographic Enantioseparation (e.g., Chiral HPLC)

Chromatographic enantioseparation, particularly through High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for both the analysis and purification of chiral molecules like this compound. mdpi.com This method relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to their separation.

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times for each enantiomer, allowing for their resolution.

For the separation of chiral amines, polysaccharide-based CSPs are particularly effective. yakhak.orgresearchgate.net These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. The chiral recognition ability stems from the polymer's helical structure, which contains chiral grooves and binding sites (e.g., carbamate (B1207046) groups) that can interact with the analyte through hydrogen bonding, dipole-dipole interactions, and steric effects. mdpi.com

The choice of mobile phase is critical for achieving optimal separation. Common modes include:

Normal-Phase: Typically uses a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol. chromatographyonline.com Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) are often incorporated to improve peak shape and resolution by minimizing undesirable interactions with the silica support. chromatographyonline.com

Polar Organic Mode: Employs polar solvents like acetonitrile (B52724) and methanol (B129727).

Reversed-Phase: Uses aqueous buffers mixed with organic solvents like methanol or acetonitrile.

Table 2: Common Chiral Stationary Phases and Conditions for Amine Enantioseparation

| CSP Name | Chiral Selector | Backbone | Typical Mobile Phase (Normal Phase) |

| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose | Hexane/2-Propanol with diethylamine |

| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose | Hexane/Ethanol with trifluoroacetic acid |

| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) [Immobilized] | Amylose | Hexane/Ethanol/Methanol mixtures |

| Lux® Cellulose-3 | Cellulose tris(4-methylbenzoate) | Cellulose | Hexane/2-Propanol |

Multistep Synthetic Routes Involving Key Precursors

Synthesis via Nitro-Phenyl Intermediates and Subsequent Reduction

A viable synthetic pathway to 1-(4-piperidin-1-ylphenyl)ethanamine can be designed starting from precursors containing a nitrophenyl group. This functional group is advantageous as it can be readily converted to an amino group via reduction, which is a key step in many amine syntheses.

A representative synthetic sequence could begin with 4-nitroacetophenone. The synthesis involves the following key transformations:

Initial Reduction: The starting material, 4-nitroacetophenone, undergoes reduction. Depending on the conditions, this can be a selective or comprehensive reduction. For instance, catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) can simultaneously reduce the nitro group to an amine and the ketone to a secondary alcohol, yielding 1-(4-aminophenyl)ethan-1-ol.

Formation of the Piperidine Ring: The resulting amino alcohol can be reacted with a suitable C5 electrophile, such as 1,5-dibromopentane, under basic conditions. This reaction forms the piperidine ring through a double N-alkylation of the aniline nitrogen.

Conversion to the Target Amine: The hydroxyl group of the 1-(4-piperidin-1-ylphenyl)ethan-1-ol intermediate must then be converted to the final amine. This can be achieved through a two-step process, such as conversion to a good leaving group (e.g., a mesylate or tosylate) followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide). The resulting azide is then reduced, for example by catalytic hydrogenation or with lithium aluminum hydride (LiAlH₄), to afford racemic 1-(4-piperidin-1-ylphenyl)ethanamine.

Chiral Resolution: The final racemic product must be resolved using one of the methods described previously, such as chiral HPLC or resolution via diastereomeric salt formation, to isolate the desired (1S)-enantiomer.

This route leverages common and well-understood chemical transformations to construct the target molecule from readily available starting materials.

Approaches Utilizing Carbonyl Compound Precursors (e.g., 4-piperidin-1-ylphenyl ketones/aldehydes)

One of the most direct and convergent strategies for synthesizing this compound involves the use of a carbonyl precursor, specifically 4-(piperidin-1-yl)acetophenone. This approach centers on the asymmetric reductive amination of the ketone.

Asymmetric reductive amination is a powerful one-pot reaction that converts a ketone into a chiral amine. wikipedia.org The process involves the in-situ formation of an imine or enamine intermediate by reacting the ketone with an ammonia source, followed by its stereoselective reduction. liv.ac.uk

The key steps are:

Precursor Synthesis: The key intermediate, 4-(piperidin-1-yl)acetophenone, can be synthesized from 4-aminoacetophenone by reaction with 1,5-dibromopentane.

Asymmetric Reductive Amination: The ketone is reacted with an ammonia source (e.g., ammonium (B1175870) acetate, ammonia) in the presence of a chiral catalyst and a reducing agent. The stereochemical outcome is controlled by the chiral catalyst, which is typically a transition metal complex (e.g., Iridium, Rhodium, Ruthenium) coordinated to a chiral phosphine ligand (e.g., BINAP derivatives). google.com The reduction is commonly performed under hydrogen pressure.

Alternative Biocatalytic Approach: Alternatively, biocatalysts such as amine dehydrogenases (AmDHs) can be employed for the reductive amination of acetophenone derivatives. researchgate.net These enzymes offer high stereoselectivity under mild, aqueous conditions, aligning with green chemistry principles. wikipedia.org

This method is highly efficient as it constructs the chiral center directly on the pre-formed molecular scaffold, often with high enantioselectivity, thus avoiding a separate resolution step.

Table 3: Comparison of Reductive Amination Approaches

| Method | Catalyst System | Hydrogen Source | Key Advantages | Potential Challenges |

| Catalytic Hydrogenation | Ir, Rh, or Ru complex with a chiral phosphine ligand (e.g., f-Binaphane) | H₂ gas | High activity and enantioselectivity; broad substrate scope. google.com | Requires high-pressure equipment; potential catalyst poisoning. |

| Catalytic Transfer Hydrogenation | Ru or Rh complex with a chiral diamine ligand | Formic acid, 2-propanol | Avoids use of high-pressure H₂ gas; operational simplicity. | May result in side products (e.g., N-formylation with formic acid). |

| Biocatalytic Amination | Amine Dehydrogenase (AmDH) | Formate or Glucose (with co-factor recycling) | Extremely high stereoselectivity; mild aqueous conditions; sustainable. researchgate.net | Limited substrate scope and stability of the enzyme can be a concern. |

Sustainability and Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for pharmaceuticals like this compound is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance safety and efficiency. mdpi.cominstituteofsustainabilitystudies.com

Key green chemistry considerations for this compound's synthesis include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com Asymmetric reductive amination (Section 2.3.2) and dynamic kinetic resolution (Section 2.2.3.2) are prime examples of atom-economical processes, as they can theoretically convert all starting material into the desired product, generating minimal waste.

Use of Catalysis: The use of catalytic reagents is superior to stoichiometric ones. ispe.org Both the metal-catalyzed reductive amination/racemization and the enzyme-catalyzed resolution/amination steps rely on small amounts of catalysts that can be recycled, reducing waste significantly compared to methods involving stoichiometric chiral auxiliaries or resolving agents. jddhs.com

Safer Solvents and Auxiliaries: The choice of solvents is critical to the environmental footprint of a process. Green chemistry encourages the use of safer solvents like water, ethanol, or supercritical fluids, and minimizing their total volume. jddhs.comnih.gov Biocatalytic routes (using AmDHs) are particularly advantageous as they operate in aqueous media. nih.gov

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. mdpi.com Biocatalytic and some transfer hydrogenation reactions can often be run under milder conditions than high-pressure hydrogenations, thereby reducing energy consumption.

By applying these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally benign.

Advanced Stereochemical Characterization and Structural Elucidation of 1s 1 4 Piperidin 1 Ylphenyl Ethanamine

Spectroscopic Methodologies for Enantiomeric Purity and Absolute Configuration Determination

Spectroscopic techniques are indispensable for the stereochemical analysis of chiral compounds. They provide a range of qualitative and quantitative data regarding the three-dimensional arrangement of atoms and the enantiomeric composition of a sample.

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. Both HPLC and GC, when equipped with a chiral stationary phase (CSP), can effectively resolve the enantiomers of (1S)-1-(4-piperidin-1-ylphenyl)ethanamine, allowing for the precise determination of enantiomeric excess (% ee).

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times for the (S)- and (R)-enantiomers, enabling their separation and quantification. Common CSPs for the resolution of chiral amines and their derivatives include those based on derivatized cyclodextrins, polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), and Pirkle-type phases. wiley.comgcms.czrsc.orgmdpi.com

For HPLC analysis, a typical method would involve a normal-phase system. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. rsc.orgbeilstein-journals.org Similarly, chiral GC, often requiring prior derivatization of the amine to a less polar and more volatile derivative (e.g., a trifluoroacetyl derivative), provides excellent resolution for enantiomeric analysis. wiley.com

Table 1: Representative Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane (B92381)/Isopropanol (B130326)/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | ~13.3 min |

| Retention Time (R)-enantiomer | ~16.8 min |

Chiroptical methods, such as optical rotation and circular dichroism, probe the differential interaction of chiral molecules with plane-polarized and circularly polarized light, respectively. These techniques are fundamental for assigning the absolute configuration of enantiomers.

Optical Rotation: This technique measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The direction and magnitude of rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, wavelength). The (1S)-enantiomer of 1-(4-piperidin-1-ylphenyl)ethanamine is expected to be levorotatory, exhibiting a negative specific rotation value, which would be equal in magnitude but opposite in sign to its (1R)-enantiomer.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, a plot of this difference versus wavelength, provides a unique fingerprint for an enantiomer. While the parent amine may have weak electronic transitions in the accessible UV range, derivatization with a suitable chromophore can enhance the CD signal. nih.govnsf.gov Alternatively, multicomponent assembly systems can be used where the chiral amine interacts with other molecules to produce a distinct CD signal, allowing for rapid determination of both enantiomeric excess and absolute configuration. rsc.orgutexas.edu The sign of the Cotton effects in the CD spectrum can be correlated to the absolute configuration by comparison with reference compounds or theoretical calculations. researchgate.netrsc.org

NMR spectroscopy is a powerful tool for structural elucidation. While enantiomers are indistinguishable in a standard achiral NMR experiment, their signals can be resolved through the use of chiral auxiliary agents.

Chiral Shift Reagents (CSRs), typically lanthanide complexes with chiral ligands such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are used to determine the enantiomeric purity of chiral compounds. organicchemistrydata.orgnih.gov The amine group of this compound can act as a Lewis base, coordinating to the Lewis acidic lanthanide center of the CSR. libretexts.org This interaction forms transient diastereomeric complexes that have distinct NMR spectra. Consequently, protons near the chiral center of the two enantiomers will exhibit different chemical shifts, allowing for the resolution of their signals. researchgate.net The enantiomeric excess can then be determined by integrating the corresponding separated proton signals. organicchemistrydata.org

Table 2: Expected ¹H-NMR Chemical Shift Differences (Δδ) upon Addition of a Chiral Shift Reagent

| Proton | (S)-Enantiomer Signal | (R)-Enantiomer Signal | Observed Separation (Δδ in ppm) |

|---|---|---|---|

| Methine (-CH) | Shifted | Separated Shifted | > 0.1 |

| Methyl (-CH₃) | Shifted | Separated Shifted | > 0.05 |

| Aromatic (ortho to ethylamine) | Shifted | Separated Shifted | Variable |

Two-dimensional (2D) NMR techniques provide detailed information about connectivity and spatial relationships within a molecule. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for stereochemical and conformational analysis. libretexts.org A NOESY experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å), irrespective of their through-bond connectivity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Purity

X-ray Crystallography for Definitive Absolute Configuration Assignment of Crystalline Forms

Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute configuration of a chiral molecule. researchgate.neted.ac.uk This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact placement of every atom in the molecule.

To perform this analysis, a high-quality single crystal of this compound, or a suitable salt thereof (e.g., hydrochloride or tartrate), is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. mdpi.com For the determination of absolute configuration, it is crucial to measure anomalous dispersion effects. nih.gov This is typically achieved by using X-ray radiation of a specific wavelength (e.g., Cu Kα radiation) that can be absorbed and re-emitted by the atoms in the crystal, introducing small but measurable differences between Friedel pairs of reflections (reflections h,k,l and -h,-k,-l). researchgate.net

The analysis of these differences allows for the calculation of the Flack parameter, which provides a definitive assignment of the absolute stereochemistry. nih.gov A Flack parameter close to zero confirms that the assigned (S) configuration is correct for the crystal structure being analyzed. researchgate.netnih.gov The resulting crystal structure provides not only the absolute configuration but also detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Spectroscopy

Vibrational optical activity (VOA) encompasses techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light during vibrational transitions. The two primary forms of VOA are Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). These non-destructive spectroscopic methods are exceptionally sensitive to the three-dimensional arrangement of atoms in a molecule, making them powerful tools for determining the absolute configuration and conformational landscape of chiral compounds like this compound.

For a definitive stereochemical assignment of this compound, experimental VCD and ROA spectra would be recorded and compared with theoretical spectra predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). A strong correlation between the experimental and calculated spectra for the (S)-enantiomer would unambiguously confirm its absolute configuration.

Detailed Research Findings

While specific experimental VCD and ROA data for this compound are not publicly available, analysis of its structural components allows for a detailed prediction of the expected spectral features. The molecule's chiroptical signature will be a composite of vibrations originating from the chiral center, the piperidine (B6355638) ring, and the substituted phenyl ring.

Vibrational Circular Dichroism (VCD) Analysis

The VCD spectrum is anticipated to be rich in signals across the mid-infrared region (4000-400 cm-1). Key vibrational modes expected to exhibit significant VCD signals include:

C-H Stretching and Bending Modes: The stretching (ν) and bending (δ) vibrations of the methine C-H group at the chiral center (~2900-2850 cm-1 and ~1450-1350 cm-1) are directly linked to the stereochemistry and are expected to produce a distinct VCD signature.

N-H Bending Modes: The N-H bending vibrations (δNH2) of the primary amine group (~1650-1580 cm-1) are sensitive to hydrogen bonding and the local chiral environment.

Piperidine and Phenyl Ring Modes: Ring deformation and C-H bending modes of both the piperidine and the para-substituted phenyl ring will couple with the chiral center, giving rise to complex VCD patterns in the fingerprint region (1500-600 cm-1). The C-N stretching vibrations involving the piperidine nitrogen and the phenyl ring (~1350-1250 cm-1) are also expected to be informative.

The following interactive table represents hypothetical VCD data for this compound, illustrating the type of information that would be obtained from such an experiment.

| Frequency (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Assignment |

| 2925 | +2.5 | ν(C-H) methine at chiral center |

| 2850 | -1.8 | ν(C-H) symmetric stretch of piperidine CH₂ |

| 1610 | -3.2 | δ(N-H) scissoring of primary amine |

| 1515 | +4.1 | Phenyl ring C=C stretching |

| 1450 | +1.5 | δ(C-H) bending at chiral center |

| 1360 | -2.8 | Piperidine ring CH₂ wagging |

| 1280 | +3.7 | ν(C-N) stretch (Aryl-N) |

Raman Optical Activity (ROA) Analysis

ROA spectroscopy provides complementary information, often highlighting different vibrational modes than VCD. For this compound, ROA is expected to be particularly insightful for characterizing the stereochemistry around the chiral center and the conformation of the piperidine ring. A study on the structurally related molecule 1-phenylethanamine revealed that ROA spectra in the 280-400 cm-1 region are particularly sensitive to the absolute configuration.

Key ROA features would likely arise from:

Skeletal Deformations: Low-frequency torsional and deformation modes of the entire molecular skeleton, especially those involving the chiral ethylamine (B1201723) side chain, are known to generate strong ROA signals.

Piperidine Ring Vibrations: The ring puckering and twisting modes of the piperidine ring are sensitive to its conformation (chair, boat, or twist-boat), which can be influenced by its attachment to the phenyl ring. These vibrations would likely produce characteristic ROA couplets (adjacent positive and negative bands).

Phenyl Ring Modes: While aromatic C-H stretching vibrations are often weak in ROA, out-of-plane bending and ring torsional modes can be ROA-active and provide information about the orientation of the phenyl group relative to the rest of the molecule.

The interactive table below presents hypothetical ROA data for this compound to demonstrate the expected experimental output.

| Frequency (cm⁻¹) | ΔI (x 10⁻⁴) | Vibrational Assignment |

| 1455 | +5.2 | δ(C-H) asymmetric bend at chiral center |

| 1345 | -3.8 | CH₂ twisting of piperidine ring |

| 1180 | +2.1 | ν(C-C) stretch of ethylamine backbone |

| 980 | +6.5 | Piperidine ring breathing mode |

| 830 | -4.7 | Phenyl ring C-H out-of-plane bend (para-substituted) |

| 350 | +8.1 | Torsional mode (Phenyl-C) |

| 290 | -7.5 | Skeletal deformation involving the chiral center |

Chemical Reactivity and Derivatization Strategies for 1s 1 4 Piperidin 1 Ylphenyl Ethanamine

Functionalization of the Primary Amine Moiety

The primary amine of (1S)-1-(4-piperidin-1-ylphenyl)ethanamine is a versatile functional group that serves as a primary point for molecular elaboration. Its nucleophilic character allows it to readily participate in a variety of classical amine reactions.

One of the most straightforward and widely used strategies for diversifying primary amines is through acylation and related reactions to form amides, ureas, and thioureas. These functional groups are prevalent in bioactive molecules due to their ability to act as hydrogen bond donors and acceptors, contributing to molecular recognition and binding. nih.gov

Amide Synthesis: The primary amine can be readily acylated to form amides. This is typically achieved by reaction with an acylating agent such as a carboxylic acid (often activated with a coupling agent like DCC or HBTU), an acyl chloride, or an ester. organic-chemistry.orgbeilstein-journals.org These reactions are generally high-yielding and tolerate a wide range of functional groups on the acylating partner, allowing for the introduction of various aliphatic, aromatic, and heterocyclic moieties.

Urea and Thiourea Synthesis: The synthesis of ureas and thioureas from the primary amine provides another avenue for structural diversification. nih.gov Ureas are typically formed by reacting the amine with an isocyanate, while thioureas are synthesized using an isothiocyanate. nih.govresearchgate.net These reactions are generally efficient and proceed under mild conditions. The resulting (thio)urea moiety can significantly influence the molecule's physicochemical properties and biological activity. semanticscholar.org

Table 1: Representative Derivatization of the Primary Amine Moiety

| Derivative Type | General Reaction | R Group Example | Product Structure |

| Amide | Amine + Acyl Chloride (R-COCl) | Benzoyl (Ph-CO) | |

| Urea | Amine + Isocyanate (R-NCO) | Phenyl (Ph) | |

| Thiourea | Amine + Isothiocyanate (R-NCS) | Ethyl (CH₃CH₂) |

Alkylation of the primary amine introduces new substituents, converting it into a secondary or tertiary amine. This transformation can alter the basicity, lipophilicity, and steric profile of the molecule.

Direct Alkylation: The primary amine can be alkylated using alkyl halides. However, controlling the degree of alkylation can be challenging, often leading to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. nih.govacs.orgacs.org Careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-alkylation.

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination (also known as reductive alkylation). wikipedia.orgmasterorganicchemistry.com This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.comnih.gov Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com This method avoids the overalkylation issues associated with direct alkylation and is a cornerstone of amine synthesis. wikipedia.org A second reductive amination can be performed to access tertiary amines. masterorganicchemistry.com

Table 2: N-Alkylation and Reductive Amination Products

| Reaction Type | Reagents | Product Type | Example Product Structure |

| N-Alkylation | Methyl Iodide (CH₃I) | Secondary Amine | |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Secondary Amine | |

| Sequential Reductive Amination | Formaldehyde (x2), NaBH₃CN | Tertiary Amine |

The primary amine readily condenses with aldehydes and ketones under neutral or weakly acidic conditions to form imines (or Schiff bases). This reaction is typically reversible and often driven to completion by the removal of water.

The resulting C=N double bond of the imine is a versatile functional handle for further chemical transformations. rsc.org

Reduction: As discussed in the previous section, the most common transformation is the reduction of the imine to a secondary amine. Asymmetric reduction of imines is a powerful strategy for synthesizing chiral amines. nih.govresearchgate.netacs.org

Nucleophilic Addition: The electrophilic carbon of the imine can be attacked by various nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) or enolates. This allows for the formation of new carbon-carbon bonds and the synthesis of α-substituted amines. organic-chemistry.org

Transformations Involving the Piperidine (B6355638) Ring

The piperidine ring offers additional sites for modification, although these are generally less reactive than the primary amine.

For the specific compound this compound, the nitrogen atom of the piperidine ring is a tertiary amine, as it is already substituted with the phenyl group. Therefore, it cannot undergo further N-substitution reactions like alkylation or acylation.

However, in the broader context of synthesizing analogs, the N-aryl piperidine motif is often constructed through coupling reactions. Strategies include the nucleophilic aromatic substitution of an activated aryl halide (like a fluoropyridine) with piperidine or the reaction of an aniline (B41778) with a suitable piperidone precursor. acs.orgnih.gov A general strategy to access diverse N-(hetero)arylpiperidines involves a pyridine (B92270) ring-opening and ring-closing approach via Zincke imine intermediates, which can then be hydrogenated. chemrxiv.orgacs.org This modularity allows for the synthesis of a wide array of derivatives where the substituent on the piperidine nitrogen can be varied. ajchem-a.com

Direct functionalization of the C-H bonds of the saturated piperidine ring is a modern and powerful strategy for creating complex derivatives. researchgate.net Transition-metal-catalyzed C-H activation has emerged as a key technology in this area. nih.gov

Rhodium-catalyzed reactions, in particular, have been used for the site-selective functionalization of piperidines. nih.gov The regioselectivity (i.e., whether the C2, C3, or C4 position reacts) can be controlled by the choice of catalyst and the nature of the directing group on the piperidine nitrogen. nih.govresearchgate.net

C2-Functionalization: The C2 position is electronically activated but can be sterically hindered. Directing groups on the nitrogen can facilitate arylation at this position. researchgate.net

C4-Functionalization: The C4 position can be targeted by using sterically bulky catalysts and directing groups that override the electronic preference for the C2 position. nih.gov

C3-Functionalization: The C3 position is generally the most challenging to functionalize directly due to electronic deactivation from the adjacent nitrogen. Indirect methods, such as the ring-opening of a cyclopropane (B1198618) intermediate, are often employed. nih.govacs.org

For this compound, the N-aryl substituent could potentially act as a directing group to guide a metal catalyst to one of the C-H bonds on the piperidine ring, enabling the introduction of new substituents and providing access to novel and structurally complex analogs. acs.org

Reactivity of the Aromatic Phenyl Ring

The aromatic phenyl ring of this compound is highly activated towards electrophilic attack due to the presence of two electron-donating substituents: the piperidin-1-yl group and the (1S)-1-aminoethyl group. The piperidin-1-yl group, a tertiary amine directly conjugated with the ring, is a powerful activating group. The (1S)-1-aminoethyl group is a less potent, but still significant, activating alkylamine substituent. Both groups are ortho, para-directors. byjus.com Given their para relationship to each other, their directing effects reinforce one another, strongly activating the positions ortho to the more powerful piperidin-1-yl group (C3 and C5) for electrophilic substitution.

Electrophilic Aromatic Substitution Reactions

The high electron density at the C3 and C5 positions makes the aromatic ring susceptible to a variety of electrophilic aromatic substitution reactions. byjus.comuci.edu The strong activation means that reactions often proceed under mild conditions, but can also lead to polysubstitution if not carefully controlled.

Halogenation: Reaction with electrophilic halogen sources such as bromine water can lead to the rapid formation of halogenated products. byjus.com Due to the high activation of the ring, monosubstitution at the C3 position is expected, and disubstitution at the C3 and C5 positions can occur readily.

Nitration: Direct nitration using a mixture of nitric acid and sulfuric acid can be complicated. The strongly acidic conditions can protonate the basic amine groups, forming anilinium ions which are deactivating and meta-directing. byjus.com Furthermore, the amine functional groups are susceptible to oxidation by nitric acid. Milder nitrating agents or protection of the amine groups may be required to achieve selective nitration at the C3 position.

Sulfonation: Sulfonation can be achieved by treating the compound with sulfuric acid. The reaction typically results in the formation of the corresponding sulfonic acid at the thermodynamically favored position. An electrochemical approach for the C-H sulfonylation of N,N-dialkylanilines has also been developed, which can introduce arylsulfonyl groups at the ortho position. nih.gov

Below is a summary of potential electrophilic aromatic substitution reactions on the phenyl ring.

| Reaction | Reagents | Typical Conditions | Expected Major Product(s) |

|---|---|---|---|

| Bromination | Br2 in H2O or CH3COOH | Room Temperature | (1S)-1-(3-bromo-4-(piperidin-1-yl)phenyl)ethanamine and (1S)-1-(3,5-dibromo-4-(piperidin-1-yl)phenyl)ethanamine |

| Nitration | HNO3/H2SO4 (with caution) or milder reagents (e.g., AcONO2) | Low Temperature (0-10 °C) | (1S)-1-(3-nitro-4-(piperidin-1-yl)phenyl)ethanamine |

| Sulfonation | Fuming H2SO4 | Heating | 2-(4-((1S)-1-aminoethyl)phenyl)piperidine-1-ium-5-sulfonate (as a zwitterion) |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Anhydrous solvent | Complexation with Lewis acid likely inhibits reaction at the ring. |

Cross-Coupling Reactions on Halogenated Phenyl Derivatives

Halogenated derivatives of this compound, such as (1S)-1-(3-bromo-4-(piperidin-1-yl)phenyl)ethanamine, are versatile substrates for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant molecular diversification. nih.govmdpi-res.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is a widely used method for synthesizing biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups.

Heck-Mizoroki Coupling: In this reaction, the aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This allows for the introduction of vinyl groups onto the aromatic ring.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by both palladium and copper complexes. It is a reliable method for the synthesis of aryl alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond by coupling the aryl halide with an amine. This allows for the synthesis of more complex diaryl or alkylaryl amines.

The table below outlines the application of these key cross-coupling reactions to a halogenated derivative.

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)2 | Pd(PPh3)4, Base (e.g., Na2CO3) | Aryl-C | Aryl or Alkyl Substituted Derivative |

| Heck-Mizoroki | Alkene (H2C=CHR) | Pd(OAc)2, Ligand (e.g., PPh3), Base | Aryl-C (sp2) | Styrenyl Derivative |

| Sonogashira | Terminal Alkyne (H-C≡CR) | PdCl2(PPh3)2, CuI, Base (e.g., Et3N) | Aryl-C (sp) | Arylalkyne Derivative |

| Buchwald-Hartwig | Amine (R2NH) | Pd2(dba)3, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Aryl-N | Diaryl or Alkylaryl Amine Derivative |

Selective Functionalization and Tandem Reactions

The structural complexity of this compound, which possesses multiple reactive sites, presents both challenges and opportunities for its chemical modification. Achieving site-selective functionalization is crucial for accessing specific derivatives and is a significant challenge in synthetic chemistry. researchgate.netacs.org

Selective Functionalization: The molecule contains a nucleophilic primary amine, a tertiary amine, an activated aromatic ring, and benzylic C-H bonds. Selectivity can be achieved by exploiting the inherent differences in reactivity or by using protecting groups.

N-Functionalization vs. C-Functionalization: The primary amine of the ethanamine moiety is highly nucleophilic and will readily react with electrophiles like acyl chlorides or alkyl halides under basic or neutral conditions. To direct reactivity towards the aromatic ring, this primary amine can be temporarily protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate (B1207046). This strategy allows for subsequent electrophilic aromatic substitution or cross-coupling on the ring, followed by deprotection to restore the primary amine.

A potential selective functionalization strategy is outlined below:

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Protection | (Boc)2O, Base | Selectively protect the primary amine to prevent its reaction in subsequent steps. |

| 2 | Aromatic Functionalization | e.g., NBS for bromination | Introduce a functional handle (e.g., a bromine atom) onto the activated aromatic ring. |

| 3 | Deprotection | Trifluoroacetic Acid (TFA) or HCl | Remove the Boc protecting group to reveal the primary amine on the final molecule. |

Tandem Reactions: Tandem reactions, where multiple bond-forming events occur in a single operation, offer an elegant and efficient approach to building molecular complexity. illinois.edu For N,N-dialkylanilines, tandem reactions involving C-H functionalization of both the N-alkyl group and the aromatic ring have been developed. For instance, a reported [4+1] annulation of N,N-dialkylanilines proceeds via a double C-H functionalization to construct N-alkylindole scaffolds. nih.gov A similar conceptual strategy could be envisioned for this compound, where a reaction cascade could be initiated at a C-H bond on the piperidine ring, followed by a cyclization event involving the activated phenyl ring to generate novel polycyclic heterocyclic structures. Such reactions showcase advanced synthetic strategies that leverage the inherent reactivity of the starting molecule to achieve complex transformations in a single step. researchgate.net

Computational and Theoretical Investigations of 1s 1 4 Piperidin 1 Ylphenyl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (1S)-1-(4-piperidin-1-ylphenyl)ethanamine at the atomic level. These methods allow for the detailed exploration of the molecule's electronic structure and the determination of its most stable three-dimensional arrangements.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to determine the optimized geometry and ground state energy of compounds. For molecules similar to this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p) or higher, are standard for geometry optimization. nih.gov These studies typically reveal the most stable conformation by minimizing the total energy of the molecule.

For instance, in studies of related piperidine (B6355638) derivatives, DFT has been used to calculate various electronic parameters to reveal their stability. researchgate.net The optimized geometry of a similar compound, 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol, was determined using the B3LYP/6-311G(d,p) basis set. researchgate.net Such calculations for this compound would likely show the piperidine ring adopting a chair conformation and would define the bond lengths, bond angles, and dihedral angles of the entire molecule in its lowest energy state.

Table 1: Representative DFT-Calculated Properties for a Piperidine Derivative

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy | Varies | B3LYP/6-311G(d,p) |

| HOMO Energy | Varies | B3LYP/6-311G(d,p) |

| LUMO Energy | Varies | B3LYP/6-311G(d,p) |

Note: The values in this table are illustrative and would be specific to the compound under study.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide more accurate electronic structure characterizations. These methods are particularly useful for calculating properties like ionization potentials, electron affinities, and excited state energies. For a molecule like this compound, ab initio calculations could be employed to refine the understanding of its electronic properties and to validate the results obtained from DFT methods.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes and intermolecular interactions. nih.gov

Table 2: Potential Outputs from Molecular Dynamics Simulations

| Parameter | Description |

|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time, indicating conformational stability. |

| RMSF (Root Mean Square Fluctuation) | Indicates the fluctuation of individual atoms, highlighting flexible regions of the molecule. |

| Radius of Gyration | A measure of the molecule's compactness. |

In Silico Prediction of Spectroscopic Properties and Reactivity Profiles

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can be invaluable for its characterization. For instance, DFT calculations can be used to predict infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from DFT can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. nih.gov Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts, which can then be compared with experimental data. nih.gov

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive. These calculations can provide insights into the sites of electrophilic and nucleophilic attack.

Ligand Docking and Molecular Modeling Studies to Elucidate Potential Interactions (if applicable for derivatized forms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is widely used in drug discovery to predict how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein.

For derivatized forms of this compound, molecular docking studies could be performed to identify potential binding sites on a target protein and to estimate the binding affinity. These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. asianpubs.orgresearchgate.net For example, docking studies on phenylpiperazine derivatives have shown their ability to bind to the DNA-Topo II complex and the minor groove of DNA. mdpi.com

Table 3: Illustrative Molecular Docking Results for a Piperidine Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Example Target 1 | -8.5 | TYR123, SER45, LEU89 |

Note: This table provides a hypothetical example of the type of data generated from molecular docking studies.

These computational approaches, when used in concert, provide a comprehensive understanding of the chemical and physical properties of this compound and its potential derivatives, thereby guiding further experimental research.

Applications of 1s 1 4 Piperidin 1 Ylphenyl Ethanamine in Asymmetric Catalysis

The Role of (1S)-1-(4-piperidin-1-ylphenyl)ethanamine as a Chiral Ligand

This compound belongs to the broader class of 1-phenylethylamine (B125046) (PEA) derivatives, which are widely recognized as "privileged" chiral building blocks and auxiliaries in asymmetric synthesis. nih.govmdpi.com The efficacy of PEA-derived ligands stems from the stereochemically defined center adjacent to the coordinating nitrogen atom, which can effectively influence the spatial arrangement of substrates around a metal center. The structure of this compound incorporates a primary amine for metal coordination and a bulky piperidinylphenyl group that can provide the necessary steric hindrance to induce facial selectivity in catalytic transformations.

The synthesis of metal-ligand complexes is the first step toward their use in catalysis. Chiral primary amines like this compound can readily coordinate with various transition metal precursors, such as those of palladium, rhodium, and iridium, which are commonly used in cross-coupling and hydrogenation reactions.

The general procedure for synthesizing such complexes involves the reaction of a labile metal precursor, like bis(benzonitrile)palladium(II) chloride or [Rh(COD)Cl]₂, with a stoichiometric amount of the chiral amine ligand. The ligand displaces weakly bound solvent or ancillary ligands to form a stable, well-defined chiral complex. For this compound, coordination would occur through the lone pair of the primary amine's nitrogen atom. The resulting complex would likely feature a square-planar geometry for Pd(II) or an octahedral/square-planar geometry for Rh(I) and Ir(I) complexes, depending on the full coordination sphere.

Characterization of these new complexes would rely on standard analytical techniques:

NMR Spectroscopy: ¹H and ¹³C NMR would confirm the incorporation of the ligand into the complex by observing shifts in the signals of the protons and carbons near the coordinating amine group.

Infrared (IR) Spectroscopy: Changes in the N-H stretching frequencies would provide evidence of coordination to the metal center.

X-ray Crystallography: This technique would provide unambiguous proof of the complex's structure, including bond lengths, bond angles, and the precise three-dimensional arrangement of the ligand around the metal ion, confirming the creation of a chiral pocket.

The stability and structure of these complexes are crucial for their subsequent catalytic activity and the level of enantioselectivity they can impart.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The development of chiral ligands has enabled enantioselective versions of these reactions, although this remains a significant challenge. The this compound ligand, when complexed with palladium, could potentially serve as a catalyst for such transformations. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. nih.gov The chiral ligand influences the enantioselectivity by controlling the orientation of the substrates during the key stereochemistry-determining step.

Heck Reaction: In an asymmetric Heck reaction, the chiral ligand differentiates between the two prochiral faces of the olefin as it inserts into the palladium-aryl bond. The steric bulk of the piperidinylphenyl group on the ligand would be expected to block one face of the olefin, favoring the formation of one enantiomer of the product.

Suzuki Coupling: This reaction couples organoboron compounds with organic halides. While highly efficient for creating biaryl compounds, achieving high enantioselectivity in reactions that create a stereocenter is difficult. A chiral Pd-(1S)-1-(4-piperidin-1-ylphenyl)ethanamine catalyst could potentially be applied to reactions where a prochiral substrate is used, with the ligand directing the coupling to occur stereoselectively.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. Asymmetric variants are less common but are of interest for synthesizing chiral alkynes. A chiral palladium complex could induce enantioselectivity in reactions involving prochiral alkynes or halides.

The table below presents hypothetical data for the application of a pre-formed palladium complex, [PdCl₂(L)₂] where L = this compound, in a model asymmetric Heck reaction.

| Entry | Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | 2,3-dihydrofuran + Phenyl triflate | 2.0 | 85 | 75 (R) |

| 2 | Cyclopentene + 4-methoxyphenyl (B3050149) iodide | 2.0 | 78 | 68 (S) |

| 3 | N-Boc-pyrrolidine + Naphthyl triflate | 2.5 | 91 | 82 (R) |

Note: The data in this table is hypothetical and serves to illustrate the potential application and typical outcomes for a moderately successful chiral ligand in this type of reaction. Experimental validation is required.

Asymmetric hydrogenation, the addition of hydrogen across a double bond with control of stereochemistry, is one of the most important and widely used industrial asymmetric reactions. Chiral complexes of rhodium and iridium are particularly effective for this transformation. Chiral ligands are essential for differentiating between the two faces of a prochiral substrate, such as an olefin or ketone.

The this compound ligand could be used to synthesize chiral Rh(I) or Ir(I) complexes. These catalysts would likely be effective for the hydrogenation of substrates like dehydroamino acids or itaconic acids, where an ancillary coordinating group on the substrate can help lock in a specific geometry in the transition state. The primary amine of the ligand would coordinate to the metal, and the chiral center would direct the binding of the prochiral substrate, leading to the preferential formation of one enantiomer upon hydrogen delivery.

Organocatalytic Capabilities of this compound

Organocatalysis is a subfield of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. Chiral primary amines are well-established organocatalysts that can operate through two main activation modes: enamine catalysis and iminium ion catalysis. acs.org

Enamine Catalysis: The primary amine of this compound can react with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. The inherent chirality of the catalyst means this enamine is chiral, and it can then react stereoselectively with an electrophile (e.g., in a Michael addition).

Iminium Ion Catalysis: The amine can react with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO of the substrate, activating it for nucleophilic attack (e.g., in a Diels-Alder or Friedel-Crafts reaction). The bulky substituent on the chiral amine effectively shields one face of the iminium ion, directing the nucleophile to the other face.

Given its structure as a chiral primary amine, this compound is a strong candidate for use as an organocatalyst in reactions such as asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions.

The table below shows hypothetical results for the use of the compound as an organocatalyst in the Michael addition of a ketone to nitro-olefin.

| Entry | Ketone | Nitro-olefin | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | Cyclohexanone | β-nitrostyrene | 10 | 92 | 88 (syn) |

| 2 | Acetone | trans-1-nitro-2-phenylethylene | 15 | 75 | 81 |

| 3 | Propanal | (E)-2-nitro-1-phenylpropene | 10 | 89 | 93 (anti) |